molecular formula C18H28N4O2 B2798144 2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034249-83-5

2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Katalognummer: B2798144
CAS-Nummer: 2034249-83-5
Molekulargewicht: 332.448
InChI-Schlüssel: KIPLVJNJQKICOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS#: 2034249-83-5) is a synthetic small molecule with a molecular formula of C18H28N4O2 and a molecular weight of 332.44 g/mol. This compound features a distinct molecular architecture combining a pyridazine core, a pyrrolidine linker, and a cyclohexyl-ethyl ketone moiety, which is characteristic of scaffolds investigated for targeted therapeutic applications . The presence of the dimethylamino-substituted pyridazine ring suggests potential for heterocyclic bioactivity, as pyridazinone derivatives have been explored as thyroid hormone receptor agonists for metabolic diseases and as kinase inhibitors in oncology research . Similarly, the cyclohexyl-ethyl substitution pattern is a structural feature found in potent inhibitors of indoleamine-2,3-dioxygenase (IDO), a key immunomodulatory enzyme in the tumor microenvironment, indicating this compound's potential utility in immuno-oncology research . Its complex structure, including a pyrrolidine oxygen linker, makes it a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a chemical probe for studying enzyme inhibition mechanisms, a building block for synthesizing more complex heterocyclic compounds, or a lead compound in drug discovery campaigns. The compound is supplied with high purity for reliable and reproducible experimental results. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-cyclohexyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21(2)16-8-9-17(20-19-16)24-15-10-11-22(13-15)18(23)12-14-6-4-3-5-7-14/h8-9,14-15H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPLVJNJQKICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine .

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridazine moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group similarities from the provided evidence and related literature.

Structural Analogues from Molecules (2012)

and describe pyrazole- and pyran-based compounds (e.g., 7a, 7b, 11a, 11b) synthesized via reactions involving malononitrile or ethyl cyanoacetate. While these compounds share heterocyclic cores (pyrazole, pyran) with the target molecule’s pyridazine ring, key differences include:

  • Functional Groups: The target compound’s dimethylamino-pyridazine and cyclohexyl-acetyl groups contrast with the amino/hydroxy pyrazole and cyano/carboxylate substituents in the Molecules derivatives.
  • Synthetic Routes : The Molecules compounds utilize 1,4-dioxane and triethylamine-mediated cyclizations, whereas the target compound’s synthesis likely involves nucleophilic substitution at the pyrrolidine oxygen or pyridazine ring functionalization .

Pyridine Derivatives from Catalog of Pyridine Compounds (2017)

lists pyridine derivatives such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone and E-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime. These compounds share structural motifs with the target molecule, including:

  • Pyrrolidine Linkage : The use of pyrrolidine as a linker between aromatic systems.
  • Protective Groups: The tert-butyldimethylsilyl (TBS) group in the catalog compounds contrasts with the dimethylamino group in the target molecule, affecting steric bulk and metabolic stability .
Feature Target Compound Molecules (2012) Analogs Pyridine Catalog Analogs
Core Structure Pyridazine Pyrazole, Pyran Pyridine
Key Substituents Dimethylamino, cyclohexyl-acetyl Cyano, carboxylate, hydroxy Methoxy, TBS-protected alcohols, fluorine
Synthetic Solvent Not specified (likely polar aprotic) 1,4-Dioxane Not specified
Potential Applications Kinase inhibition (inferred) Antibacterial, antifungal Catalysis, medicinal intermediates

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity compared to the pyridine-based analogs with polar TBS or fluorine substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability: The dimethylamino group on pyridazine could undergo N-demethylation, whereas the TBS group in catalog compounds is prone to hydrolysis under acidic conditions .

Biologische Aktivität

2-Cyclohexyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a pyridazinyl moiety, and a pyrrolidinyl unit. These structural elements contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. In a comparative study, compounds with similar structural features demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . The mechanism is believed to involve enhanced binding affinity to protein targets due to the three-dimensional structures of these compounds.

Antimicrobial Activity

The antimicrobial activity of related pyridazinyl compounds has been investigated extensively. For example, certain derivatives exhibited significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM . Such findings suggest that 2-cyclohexyl derivatives may also possess similar antimicrobial properties.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of compounds structurally related to this compound, researchers observed that specific modifications in the chemical structure led to enhanced cytotoxicity in cancer cell lines. The spirocyclic structure was particularly noted for its role in improving biological activity, suggesting that further exploration of structural analogs could yield potent anticancer agents .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyridazine derivatives revealed that compounds with similar functional groups displayed effective inhibition against Gram-positive and Gram-negative bacteria. The most potent derivatives achieved IC50 values significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents against resistant bacterial strains .

Research Findings Summary

Activity Target Findings Reference
AnticancerFaDu hypopharyngeal cellsEnhanced cytotoxicity compared to bleomycin; spirocyclic structure pivotal
AntimicrobialS. aureus and E. coliMIC values: 20–40 µM; significant activity against resistant strains

Q & A

Q. Critical Reaction Conditions :

ParameterImpact on Yield/PurityOptimal Range (Examples)
TemperatureHigher temps accelerate side reactions60–80°C for etherification
SolventPolarity affects solubilityDMF or THF for coupling steps
Reaction TimeUnder/over-reduction risks12–24 hrs for cyclization

Key Validation : NMR (¹H/¹³C) and HRMS are essential for confirming structural integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across assays?

Answer :
Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms, or solvent systems). Methodological strategies include:

  • Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic Stability Testing : Evaluate compound degradation in assay media via LC-MS to rule out artifactual results .
  • Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations to account for assay sensitivity differences .

Example Data Conflict Resolution :
If a study reports potent inhibition of Enzyme A but no activity in a whole-cell assay, test for:

Cell permeability (logP/logD analysis) .

Competitive binding assays with purified Enzyme A vs. cellular lysates .

Basic: Which analytical techniques confirm the compound’s structural integrity post-synthesis?

Q. Answer :

  • ¹H/¹³C NMR : Assign peaks for key groups (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, pyridazine N-methyl at δ 3.0–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₇N₅O₂ requires exact mass 377.2163) .
  • HPLC-PDA : Assess purity (>95%) and detect chiral impurities using chiral columns .

Advanced: How to optimize stereoselective synthesis of the pyrrolidine ring?

Answer :
Stereoselectivity challenges arise during pyrrolidine ring closure. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct ring formation .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-phosphine complexes) for enantiomeric excess >90% .
  • Solvent Effects : Polar solvents (e.g., MeCN) favor specific transition states .

Q. Optimization Table :

MethodEnantiomeric Excess (%)Yield (%)
Chiral auxiliary 85–9060–70
Asymmetric catalysis 92–9575–80

Basic: Which functional groups dictate reactivity and metabolic pathways?

Q. Answer :

  • Pyridazine Ring : Susceptible to CYP450-mediated oxidation, forming N-oxide metabolites .
  • Pyrrolidine Ether : Hydrolytically stable but may undergo ring-opening under acidic conditions .
  • Cyclohexyl Ketone : Potential site for carbonyl reduction (e.g., by alcohol dehydrogenases) .

Q. Metabolic Pathways :

Phase I: Oxidation (pyridazine) → Hydroxylation (cyclohexyl).

Phase II: Glucuronidation of hydroxylated metabolites .

Advanced: Designing dose-response studies for enzyme inhibition assays

Q. Answer :

  • Solubility Pre-Testing : Use dynamic light scattering (DLS) to determine aqueous solubility; employ co-solvents (e.g., cyclodextrins) if needed .
  • Stability Monitoring : Conduct time-course LC-MS to ensure compound integrity during assays .
  • Dose Range : Test 10⁻¹²–10⁻⁴ M to capture full sigmoidal curves; include positive controls (e.g., staurosporine for kinases) .

Q. Example Design :

ParameterSpecification
Replicatesn=3 per concentration
Incubation Time30–60 mins (kinase)
Detection MethodFluorescence resonance

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.